REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[ClH:16]>O.[OH-].[Na+].Cl[Cu]>[Cl:16][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:0.1,5.6|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
87.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 30 minutes and at 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |